2-[(3E)-1-(dimethylamino)-3-{[(4-fluorophenyl)methoxy]imino}propylidene]propanedinitrile
Description
2-[(3E)-1-(Dimethylamino)-3-{[(4-fluorophenyl)methoxy]imino}propylidene]propanedinitrile is a nitrile-containing compound characterized by a conjugated system with a dimethylamino group, a fluorinated benzyloxyimino substituent, and a propanedinitrile backbone. The (3E)-stereochemistry indicates the spatial arrangement of the imino group relative to the propylidene chain, which influences electronic delocalization and reactivity. Its molecular formula is C₁₅H₁₅FN₄O, with a molecular weight of 286.30 g/mol .
Properties
IUPAC Name |
2-[(3E)-1-(dimethylamino)-3-[(4-fluorophenyl)methoxyimino]propylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O/c1-20(2)15(13(9-17)10-18)7-8-19-21-11-12-3-5-14(16)6-4-12/h3-6,8H,7,11H2,1-2H3/b19-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLCVOZUODHQBT-UFWORHAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)CC=NOCC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=C(C#N)C#N)C/C=N/OCC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(3E)-1-(dimethylamino)-3-{[(4-fluorophenyl)methoxy]imino}propylidene]propanedinitrile, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action, supported by relevant data tables and case studies.
- Molecular Formula : C15H14ClFN4O
- Molecular Weight : 320.75 g/mol
- IUPAC Name : 2-[(3E)-3-[(2-chloro-4-fluorophenyl)methoxyimino]-1-(dimethylamino)propylidene]propanedinitrile
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted its effectiveness against various strains of bacteria, particularly Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) . The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating robust antibacterial activity.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 2-[(3E)... | S. aureus | 15 |
| 2-[(3E)... | MRSA | 20 |
2. Cytotoxicity and Anti-Cancer Potential
In vitro studies have shown that the compound possesses moderate cytotoxic activity against human tumor cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The mechanism appears to involve the inhibition of tubulin polymerization, which is critical for cell division .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 25 |
| HeLa | 30 |
The cytotoxic effects were compared with established chemotherapeutic agents, indicating a potential role in cancer treatment.
3. Anti-inflammatory Effects
The compound's anti-inflammatory potential was evaluated through its effect on NF-κB activity, a key regulator in inflammatory responses. Certain derivatives showed a significant increase in NF-κB activity, suggesting a complex interaction with inflammatory pathways .
The biological activities of this compound can be attributed to its structural features:
- Dimethylamino Group : Enhances lipophilicity and may influence receptor interactions.
- Fluorophenyl Moiety : Contributes to antimicrobial and cytotoxic properties through electron-withdrawing effects.
- Propanedinitrile Framework : May facilitate interactions with biological targets due to its ability to form hydrogen bonds.
Study on Antimicrobial Efficacy
A comparative study involving various derivatives of the compound demonstrated that those with halogen substitutions exhibited stronger antibacterial properties. For instance, a derivative with a trifluoromethyl group showed enhanced activity against MRSA compared to its non-substituted analogs .
Cytotoxicity Assessment
In another study focusing on the cytotoxic effects against A549 cells, it was observed that the compound localized in the Golgi apparatus, impacting cellular processes related to proliferation and survival . The results indicated that modifications to the chemical structure could optimize its efficacy as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of propanedinitrile derivatives with variable substituents on the aryl and imino groups. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Physicochemical Comparisons
Key Comparative Insights
Substituent Position Effects: The 4-fluoro substituent in the target compound imposes a stronger electron-withdrawing effect compared to the 3-fluoro analog . This alters the compound’s dipole moment and may influence binding affinity in biological systems (e.g., enzyme inhibition).
Dual Halogen Substitution: The 2-chloro-4-fluorophenyl variant exhibits enhanced lipophilicity (logP ~3.1 estimated) due to the chloro group, improving membrane permeability but possibly reducing aqueous solubility. The electron-withdrawing Cl may also stabilize the imino group against hydrolysis.
Backbone and Linker Modifications: The phenoxy-methoxyethylidene compound replaces the benzyloxyimino group with a phenoxy linker, shortening the conjugation pathway. This reduces planarity and may diminish UV absorption intensity compared to the target compound.
Steric and Electronic Profiles :
- All analogs share the propanedinitrile core, a strong electron-withdrawing moiety that stabilizes the conjugated system. However, substituent variations modulate HOMO-LUMO gaps, affecting photochemical properties and charge-transfer interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
